Solriamfetol

Description

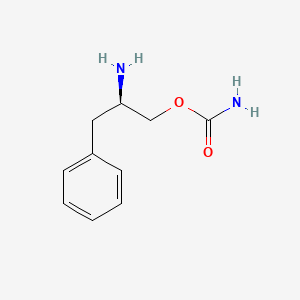

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-amino-3-phenylpropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRAOBQFUDCSR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027926 | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178429-62-4 | |

| Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solriamfetol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solriamfetol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solriamfetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLRIAMFETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Solriamfetol Pharmacology

Solriamfetol as a Selective Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitor

The foundational mechanism of solriamfetol's therapeutic effect is its function as a dual-action dopamine and norepinephrine reuptake inhibitor (DNRI). patsnap.comdrugbank.com By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these key neurotransmitters from the synaptic cleft. nih.govpatsnap.comnih.gov This action leads to an increased extracellular concentration of both dopamine and norepinephrine, enhancing their signaling in brain regions associated with wakefulness, such as the substantia nigra pars compacta for dopamine and the locus coeruleus for norepinephrine. patsnap.comnih.gov The drug exhibits weak affinity for the serotonin (B10506) transporter and does not significantly inhibit serotonin reuptake. drugbank.comwikipedia.org

In vitro studies using radioligand-binding experiments have characterized solriamfetol's affinity for the human dopamine transporter (DAT). These experiments have shown binding affinities (Ki) ranging from 6.3 µM to 14.2 µM. europa.eu Functional assays further demonstrate its inhibitory effect on dopamine reuptake, with reported half-maximal inhibitory concentration (IC50) values of approximately 2.9 µM to 6.4 µM. europa.eu This inhibition of DAT increases the availability of dopamine in the synapse, which is believed to contribute significantly to the compound's wake-promoting effects by acting on D1 and D2 receptors. patsnap.comnih.gov

Solriamfetol also demonstrates a significant affinity for the norepinephrine transporter (NET). nih.govwikipedia.org Binding affinity (Ki) values for NET have been reported as 3.7 µM. wikipedia.org The functional inhibition of norepinephrine reuptake is confirmed by an IC50 value of 4.4 µM. wikipedia.orgeuropa.eu By blocking NET, solriamfetol increases the levels of norepinephrine in the synapse, particularly in areas like the prefrontal cortex, which plays a crucial role in arousal and maintaining alertness. patsnap.comnih.goveuropa.eu

Inhibitory Activity of Solriamfetol at Monoamine Transporters

This table summarizes the in vitro binding affinity (Ki) and functional inhibitory concentration (IC50) of solriamfetol for the human dopamine and norepinephrine transporters.

| Transporter | Binding Affinity (Ki) in µM | Inhibitory Concentration (IC50) in µM |

|---|---|---|

| Dopamine Transporter (DAT) | 14.2 wikipedia.org | 2.9 wikipedia.org |

| Norepinephrine Transporter (NET) | 3.7 wikipedia.org | 4.4 wikipedia.org |

A key distinction between solriamfetol and traditional stimulants, such as amphetamines, is its mechanism of increasing synaptic monoamine levels. patsnap.comgpnotebook.com While classic stimulants actively promote the release of dopamine and norepinephrine from presynaptic vesicles, in vitro studies have shown that solriamfetol does not induce this monoamine-releasing effect. nih.govnih.gov Its action is confined to selectively inhibiting the reuptake process. nih.gov This mechanistic difference is highlighted by preclinical observations where, unlike traditional stimulants, solriamfetol did not cause hyperlocomotion in naive mice. oup.comneurology.org This functional dissociation may underlie its distinct pharmacological profile. mghpsychnews.org

Solriamfetol Agonism of Trace Amine-Associated Receptor 1 (TAAR1)

Beyond its established role as a DNRI, preclinical research has identified solriamfetol as an agonist at the trace amine-associated receptor 1 (TAAR1). oup.comwikipedia.orgresearchgate.net TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is considered a component of the brain's endogenous wake-promoting system. axsome.comwikipedia.orgnih.gov This agonist activity is a unique characteristic of solriamfetol, as it is not observed in other wake-promoting agents like modafinil (B37608) or the DNRI bupropion. oup.comneurology.orgbiospace.com

In vitro functional studies have demonstrated that solriamfetol acts as an agonist at human, mouse, and rat TAAR1 receptors. oup.comneurology.orgresearchgate.net The half-maximal effective concentration (EC50) for human TAAR1 (hTAAR1) activation by solriamfetol is reported to be in the range of 10–16 µM. oup.comneurology.orgwikipedia.org This potency is noteworthy as it falls within the clinically observed therapeutic plasma concentrations of the drug and overlaps with its inhibitory potencies at DAT and NET. oup.comneurology.orgcambridge.org This suggests that TAAR1 activation is a relevant pharmacological action at therapeutic doses. In addition to TAAR1, some studies have noted a lower potency agonist activity at the serotonin 1A (5-HT1A) receptor, with an EC50 of 25 μM. neurology.org

Agonist Activity of Solriamfetol and Comparator Compounds

This table shows the in vitro agonist activity (EC50) of solriamfetol and other compounds at the human Trace Amine-Associated Receptor 1 (hTAAR1).

| Compound | hTAAR1 Agonist Activity (EC50) in µM |

|---|---|

| Solriamfetol | 10–16 oup.comwikipedia.org |

| Modafinil | No dose response neurology.orgbiospace.com |

| Bupropion | No dose response neurology.orgbiospace.com |

Exploration of Serotonin 1A (5-HT1A) Receptor Agonism by Solriamfetol

Table 1: Solriamfetol Agonist Activity at Serotonin 1A (5-HT1A) Receptor

| Compound | Receptor | Assay Type | Value (EC₅₀) |

|---|---|---|---|

| Solriamfetol | 5-HT1A | Functional Assay | 25 μM |

Data sourced from preclinical in vitro studies. neurology.orgneurology.org

Investigation of Solriamfetol's Interactions with Other Neurotransmitter Systems

Comprehensive in vitro binding and functional studies have been conducted to characterize the broader pharmacological profile of solriamfetol and its potential interactions with a wide array of other neurotransmitter systems. These investigations are crucial for understanding the selectivity of the compound. The primary mechanism of solriamfetol is established as the inhibition of dopamine and norepinephrine transporters. nih.govnih.govnih.gov However, its activity at other sites has been found to be minimal. For instance, while it interacts with dopamine and norepinephrine transporters, it has a notably weak affinity for the serotonin transporter. nih.govwikipedia.org

Research confirms that solriamfetol does not have an appreciable binding affinity for a diverse panel of other receptors central to wakefulness and sleep-wake regulation. wikipedia.orgnih.gov Studies have consistently shown a lack of significant binding to dopamine receptors, serotonin receptors, histamine (B1213489) receptors, and orexin (B13118510) (hypocretin) receptors. nih.govdrugbank.comnih.govsunosihcp.com Furthermore, solriamfetol does not bind to gamma-aminobutyric acid (GABA), adenosine, benzodiazepine, or cholinergic receptors (both muscarinic and nicotinic). wikipedia.orgnih.govdrugbank.comnih.govsunosihcp.com This high degree of selectivity distinguishes it from other compounds that may have a broader spectrum of action across multiple neurotransmitter systems. patsnap.compatsnap.com The negligible interaction with these major receptor classes underscores the targeted nature of its primary pharmacological action. nih.gov

Table 2: Binding and Functional Activity of Solriamfetol at Various Neurotransmitter Transporters and Receptors

| Target | Binding Affinity (Kᵢ) | Functional Activity (IC₅₀) |

|---|---|---|

| Dopamine Transporter (DAT) | 14.2 μM | 2.9 μM |

| Norepinephrine Transporter (NET) | 3.7 μM | 4.4 μM |

| Serotonin Transporter (SERT) | 81.5 μM | > 100 μM |

| Dopamine Receptors | No Appreciable Binding | Not Applicable |

| Serotonin Receptors (excluding 5-HT1A) | No Appreciable Binding | Not Applicable |

| Histamine Receptors | No Appreciable Binding | Not Applicable |

| Orexin Receptors | No Appreciable Binding | Not Applicable |

| GABA Receptors | No Appreciable Binding | Not Applicable |

| Adenosine Receptors | No Appreciable Binding | Not Applicable |

| Benzodiazepine Receptors | No Appreciable Binding | Not Applicable |

| Cholinergic Receptors (Muscarinic & Nicotinic) | No Appreciable Binding | Not Applicable |

Data compiled from multiple in vitro pharmacology studies. nih.govwikipedia.orgnih.govsunosihcp.comsunosi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Solriamfetol |

| Dopamine |

| Norepinephrine |

| Serotonin |

| Histamine |

| Orexin (Hypocretin) |

| Gamma-aminobutyric acid (GABA) |

| Adenosine |

| Modafinil |

| Armodafinil (B1684309) |

| Bupropion |

| Dextroamphetamine |

| Methylphenidate |

| Phentermine |

Preclinical Investigations of Solriamfetol

In Vitro Pharmacological Profiling of Solriamfetol

In vitro studies using cell lines or membrane preparations have been conducted to determine the binding affinity and functional activity of solriamfetol at various molecular targets. cambridge.orgoup.com

Solriamfetol is a phenylalanine-derived compound that acts as a dual dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI). nih.govnih.gov It selectively binds to and inhibits the human dopamine transporter (hDAT) and the human norepinephrine transporter (hNET), which blocks the reuptake of these neurotransmitters and increases their extracellular concentrations. nih.govnih.gov In contrast, solriamfetol demonstrates negligible functional activity at the serotonin (B10506) transporter (hSERT), with an IC50 value greater than 100 μM. nih.govnih.gov

Further investigations have revealed that solriamfetol does not bind to a wide range of other receptors, including dopamine, serotonin, norepinephrine, GABA, adenosine, histamine (B1213489), orexin (B13118510), benzodiazepine, muscarinic, and nicotinic receptors. drugbank.comsunosihcp.com A significant finding from functional assays is the identification of agonist activity at the trace amine-associated receptor 1 (TAAR1) in humans, mice, and rats. cambridge.orgoup.comneurology.org The half-maximal effective concentration (EC50) values for human TAAR1 (hTAAR1) were found to be between 10 and 16 µM. cambridge.orgneurology.org Additionally, solriamfetol exhibited lower potency agonist activity at the serotonin 1A (5-HT1A) receptor, with an EC50 of 25 μM. neurology.org

| Target | Assay Type | Value | Species |

|---|---|---|---|

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 14.2 μM | Human |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3.7 μM | Human |

| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | 2.9 μM | Human |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | 4.4 μM | Human |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | > 100 μM | Human |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity (EC50) | 10 - 16 μM | Human |

| Serotonin 1A Receptor (5-HT1A) | Agonist Activity (EC50) | 25 μM | Human |

The pharmacological profile of solriamfetol has been compared to other wake-promoting agents and stimulants. A key distinction is its unique agonist activity at the TAAR1 receptor, a property not shared by the wake-promoting agent modafinil (B37608) or the DNRI bupropion. cambridge.orgoup.comneurology.org This suggests an additional mechanism that may contribute to its wake-promoting effects. neurology.org

Unlike traditional stimulants such as amphetamines, solriamfetol does not induce the release of monoamines like dopamine or norepinephrine. nih.govfda.gov Its mechanism is confined to reuptake inhibition. Furthermore, solriamfetol has a lower binding affinity for dopamine and norepinephrine transporters compared to traditional stimulants. nih.gov

| Compound | Primary Mechanism | TAAR1 Agonism | Monoamine Release |

|---|---|---|---|

| Solriamfetol | Dopamine & Norepinephrine Reuptake Inhibition | Yes | No |

| Modafinil | Dopamine Reuptake Inhibition | No | No |

| Amphetamine | Dopamine & Norepinephrine Release and Reuptake Inhibition | Yes | Yes |

| Bupropion | Dopamine & Norepinephrine Reuptake Inhibition | No | No |

In Vivo Animal Model Studies of Solriamfetol

In vivo studies in animal models, primarily rodents, have been crucial for understanding the physiological and behavioral effects of solriamfetol.

Studies in rodent models have consistently shown that solriamfetol potently promotes wakefulness in a dose-dependent manner. biorxiv.orgresearchgate.net Administration of solriamfetol leads to an increase in active wakefulness and a corresponding reduction in the time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. fda.gov The effects of solriamfetol on the sleep-wake architecture have been described as similar to those of amphetamine treatment. fda.govfda.gov

In murine models of excessive daytime sleepiness, such as those induced by chronic intermittent hypoxia or sleep fragmentation to mimic obstructive sleep apnea (B1277953) (OSA), solriamfetol effectively ameliorates sleepiness. nih.govresearchgate.netnih.gov Electroencephalogram (EEG) and electromyography (EMG) recordings in mice have provided further insight. Lower doses of solriamfetol were found to reduce EEG delta wave power, which is an indicator of sleepiness, while enhancing fast-gamma wave activity, an index of mental concentration. biorxiv.orgresearchgate.netbiorxiv.org Notably, higher doses of solriamfetol in mice induced a state of wakefulness characterized by low mobility, which precluded certain behavioral tests. biorxiv.orgbiorxiv.org

The wake-promoting effects of solriamfetol are attributed to its modulation of dopamine and norepinephrine systems in the brain. biorxiv.org

In vivo microdialysis studies have confirmed that solriamfetol's inhibition of dopamine and norepinephrine transporters leads to an increased extracellular concentration of these monoamines in the brain. nih.govnih.gov This increase in dopamine allows for greater interaction with D1 and D2 receptors, which helps to promote wakefulness. nih.gov The effects of increased norepinephrine primarily occur in key brain regions involved in arousal and vigilance, including the locus coeruleus, hypothalamus, thalamus, basal forebrain, and cortex. nih.gov Electrophysiology studies in slice preparations from the mouse ventral tegmental area (VTA) showed that solriamfetol can dose-dependently inhibit the firing frequency of dopaminergic neurons, an effect similar to known TAAR1 agonists. cambridge.orgoup.comneurology.org

Neurochemical Modulation by Solriamfetol in Specific Brain Regions

Electrophysiological Effects on Dopaminergic Ventral Tegmental Area (VTA) Neurons

Direct in-vivo or slice-preparation electrophysiological studies detailing the specific effects of solriamfetol on the firing rate and pattern of individual dopaminergic neurons in the Ventral Tegmental Area (VTA) are not extensively detailed in publicly available research. However, the mechanism of action of solriamfetol is understood to centrally involve this region. The dopaminergic effects of the compound are reported to be most prominent in key brain areas including the VTA, substantia nigra pars compacta, and the ventral periaqueductal gray. nih.gov

Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor. nih.gov By binding to and inhibiting the human dopamine transporter (hDAT), it blocks the reuptake of dopamine from the synaptic cleft. nih.gov This action increases the extracellular concentration of dopamine, enhancing its availability to interact with postsynaptic D1 and D2 receptors, which in turn promotes wakefulness. nih.gov This mechanism, which increases the concentration of monoamines in the synapse, leads to a dose-dependent increase in wakefulness. nih.gov Unlike amphetamines, solriamfetol does not induce the release of monoamines. nih.gov

Cognitive Performance Assessments with Solriamfetol in Murine Models

Preclinical studies in wild-type mice have demonstrated that solriamfetol can enhance cognitive performance. jpn.ca Research indicates that low doses of solriamfetol consistently improve sustained attention for novel objects and enhance spatial memory. nih.govresearchgate.net To investigate the neural correlates of these cognitive improvements, electroencephalogram (EEG) and electromyography (EMG) recordings were performed during cognitive tasks. nih.gov Power spectral density analysis of this data revealed that solriamfetol administration was associated with a reduction in EEG delta wave power, which is an index of sleepiness. nih.gov Concurrently, there was an enhancement of EEG fast-gamma activity during the execution of the Novel Object Recognition (NOR) task, a change considered to be an index of heightened mental concentration. nih.gov

These findings suggest that solriamfetol's ability to improve attentional and memory performance is linked to its capacity to induce and sustain brain activity patterns associated with alertness and concentration. nih.govresearchgate.net The compound's wake-promoting activity at higher doses is associated with a significant upregulation of EEG gamma activity, a recognized cognitive biomarker, and the expression of genes related to neural plasticity, learning, and memory. jpn.ca

Table 1: Effects of Solriamfetol on Cognitive Tasks in Murine Models

| Cognitive Domain | Test Model | Key Findings | Associated EEG Changes | Citations |

|---|---|---|---|---|

| Attention & Memory | Novel Object Recognition (NOR) | Improved sustained attention for novel objects and long-term (24h) memory. | Enhanced fast-gamma power during task execution. | nih.gov, researchgate.net |

| Spatial Memory | Morris Water Maze (MWM) | Improved spatial memory performance compared to saline controls. | N/A | nih.gov |

| Alertness | EEG/EMG Recording | Reduced EEG delta power (marker of sleepiness) following cognitive tasks. | Reduced delta power, sustained fast-gamma power. | nih.gov, researchgate.net |

Chronic intermittent hypoxia (IH), a key characteristic of obstructive sleep apnea (OSA) in experimental models, is known to induce significant cognitive deficits. researchgate.netnih.govnih.gov In murine models exposed to IH for several weeks, solriamfetol has been shown to effectively ameliorate these cognitive impairments. researchgate.netnih.govnih.gov

Studies utilizing the Novel Object Recognition (NOR) test revealed that mice exposed to IH exhibited impaired explicit memory, which was significantly improved following treatment with solriamfetol. researchgate.netnih.govnih.gov This improvement in cognitive performance was observed alongside a reduction in anxiety-like behaviors that were also induced by IH. researchgate.netnih.govnih.gov Notably, in a direct comparison, while both solriamfetol and modafinil were effective in reducing the excessive sleepiness caused by IH, only solriamfetol demonstrated a significant improvement in the associated cognitive deficits and anxiolytic effects. researchgate.netnih.govnih.gov These findings suggest that solriamfetol could offer benefits beyond managing sleepiness in conditions characterized by intermittent hypoxia. nih.gov

Behavioral Characterization of Solriamfetol in Comparison to Psychostimulants

A distinguishing feature of solriamfetol in preclinical behavioral studies is its limited effect on spontaneous locomotor activity, especially when compared to traditional psychostimulants like d-amphetamine and modafinil. nih.govnih.gov While stimulants such as d-amphetamine are known to induce hyperactivity, solriamfetol is not associated with strong psychomotor activity. nih.gov

In a head-to-head comparison in both wild-type and narcoleptic (orexin-tTA; TetO-DTA) mice, modafinil produced a rapid, dose-dependent, and persistent increase in locomotor activity. nih.gov In contrast, solriamfetol did not induce a rapid change in locomotor activity after administration. nih.gov Even at higher doses (50-150 mg/kg), solriamfetol induces a state of alert wakefulness characterized by very limited spontaneous movement for the first one to two hours post-injection. jpn.caresearchgate.netnih.gov This lack of hyperlocomotion is a key difference from other compounds used to promote wakefulness. researchgate.net

Table 2: Comparative Effects of Solriamfetol and Modafinil on Locomotor Activity in Mice

| Compound | Effect on Locomotor Activity | Onset of Action | Notes | Citations |

|---|---|---|---|---|

| Solriamfetol | Minimal to no significant increase; higher doses associated with low mobility. | No rapid change observed post-administration. | Induces an alert state with limited spontaneous movement at higher doses. | nih.gov, nih.gov |

| Modafinil | Rapid, persistent, and dose-dependent increase in locomotor activity. | Rapid increase following administration. | The robust increase in activity continued through the active (dark) period. | nih.gov |

Preclinical evidence consistently shows that solriamfetol does not induce behavioral stereotypies, a class of repetitive, purposeless movements often associated with psychostimulants like amphetamines. nih.govjpn.canih.gov This lack of stereotypic behavior represents a significant advantage and a point of differentiation from other stimulant medications. nih.govjpn.ca

Furthermore, solriamfetol is not associated with anxiety-related behaviors. nih.govjpn.canih.gov In fact, in murine models where anxiety-like behaviors are induced by chronic intermittent hypoxia, solriamfetol treatment has been shown to produce anxiolytic (anxiety-reducing) effects. researchgate.netnih.govnih.gov This contrasts with the effects of other stimulants and was observed even as the compound ameliorated cognitive deficits in the same model. nih.gov In a murine model of sleep fragmentation, another hallmark of OSA, solriamfetol also improved cognitive deficits without negatively impacting anxiety-related behaviors.

Assessment of Discriminative Stimulus Properties

Preclinical investigations into the discriminative stimulus properties of solriamfetol have been conducted to understand its subjective effects and abuse potential. Drug discrimination studies are a valuable tool in pharmacology for assessing whether a novel compound produces subjective effects similar to those of a known drug of abuse. In these studies, animals are trained to distinguish between the effects of a specific drug (the training drug) and a placebo (saline). Once this discrimination is learned, other drugs can be tested to see if they "substitute" for the training drug, meaning they produce a similar interoceptive cue.

In studies involving rats, the discriminative stimulus effects of solriamfetol were compared to those of cocaine, a potent dopamine reuptake inhibitor, and amphetamine, a dopamine and norepinephrine releasing agent. fda.gov The findings from these nonclinical studies, as reported in regulatory documents, indicate that solriamfetol's subjective effects have some similarities to cocaine but are distinct from those of amphetamine. fda.gov

Specifically, when rats were trained to discriminate cocaine from saline, subsequent administration of solriamfetol resulted in a full substitution for the cocaine-associated cue. fda.gov This suggests that solriamfetol can produce subjective effects that are recognizable by the animals as being similar to those of cocaine. However, it is important to note that solriamfetol was significantly less potent than cocaine in producing these effects, meaning a much higher dose of solriamfetol was required to elicit the same level of response as cocaine. fda.gov

Conversely, in rats trained to discriminate amphetamine from saline, solriamfetol did not generalize to the amphetamine cue. fda.gov This indicates that the subjective effects produced by solriamfetol are not perceived by the animals as being similar to those induced by amphetamine. This differentiation is pharmacologically significant, as while both solriamfetol and amphetamine affect dopamine and norepinephrine systems, their primary mechanisms of action differ. Solriamfetol primarily functions as a reuptake inhibitor, whereas amphetamine acts primarily as a releasing agent.

The table below summarizes the key findings from the preclinical discriminative stimulus studies of solriamfetol.

| Training Drug | Test Drug | Species | Outcome | Potency Relative to Training Drug |

| Cocaine | Solriamfetol | Rat | Full Substitution | ~20-fold less potent |

| Amphetamine | Solriamfetol | Rat | No Generalization | N/A |

Clinical Efficacy of Solriamfetol

Methodologies for Assessing Wakefulness and Sleepiness in Clinical Trials

The clinical evaluation of treatments for excessive sleepiness relies on standardized and validated measurement tools. These tools are designed to capture both objective physiological changes and the subjective experience of the patient, providing a comprehensive view of a treatment's impact. In the clinical trials for solriamfetol, efficacy was assessed through objective tests of the ability to stay awake, patient-reported assessments of sleepiness, and global impression scales. nih.gov

The Maintenance of Wakefulness Test (MWT) is a standard, objective measure used to assess an individual's ability to remain awake under soporific conditions. nih.gov It consists of a series of trials where patients are instructed to sit quietly in a dimly lit, comfortable environment and try to stay awake for a defined period, typically 40 minutes, without using extraordinary measures. oup.com

In a pivotal phase 3 study involving patients with narcolepsy (TONES 2), solriamfetol demonstrated robust, dose-dependent improvements in the ability to maintain wakefulness as measured by the MWT. nih.govnih.gov The co-primary endpoints of the study included the change from baseline in MWT sleep latency at week 12. nih.gov Patients treated with 150 mg and 300 mg of solriamfetol showed statistically significant increases in how long they could stay awake compared to those on placebo. nih.govnih.gov

The mean improvements from baseline in MWT sleep latency were significant. For instance, at week 12, patients receiving 150 mg and 300 mg of solriamfetol experienced least squares mean increases of 9.8 minutes and 12.3 minutes, respectively, compared to a 2.1-minute increase for placebo. nih.govnih.gov Further analysis showed that a greater percentage of patients treated with solriamfetol achieved significant improvements from baseline on the MWT. At week 12, 36% of patients on 150 mg and 38% on 300 mg achieved an improvement of at least 15 minutes, compared to only 4% of patients on placebo. oup.com

Table 1: Change from Baseline in Maintenance of Wakefulness Test (MWT) Sleep Latency (in minutes) at Week 12 in Patients with Narcolepsy

Treatment Group Number of Patients (n) Least Squares Mean Change from Baseline (minutes) P-value vs. Placebo Placebo 59 2.1 - Solriamfetol 75 mg 58 4.5 0.1743 Solriamfetol 150 mg 55 9.8 <0.0001 Solriamfetol 300 mg 59 12.3 <0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

The Epworth Sleepiness Scale (ESS) is a widely used, self-administered questionnaire that assesses a patient's subjective level of daytime sleepiness. nih.govnih.gov Patients rate their likelihood of dozing off in eight different common situations, with a total score ranging from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness. sunosihcp.com

In clinical trials, solriamfetol produced significant reductions in ESS scores, indicating a marked improvement in patients' perception of their sleepiness. nih.govnih.gov This was a co-primary endpoint in the TONES 2 study. nih.gov At week 12, patients treated with 150 mg and 300 mg of solriamfetol had least squares mean reductions in their ESS scores of -5.4 and -6.4, respectively, compared to a reduction of -1.6 for the placebo group. nih.govnih.gov

A post-hoc analysis further highlighted the clinical relevance of these changes by examining the percentage of patients who achieved an ESS score within the normal range (≤10). In the narcolepsy patient group, 49.2% of those on the 300 mg dose and 40.0% of those on the 150 mg dose reported ESS scores of 10 or less at week 12, compared to just 15.5% of patients receiving placebo. nih.gov

Table 2: Change from Baseline in Epworth Sleepiness Scale (ESS) Score at Week 12 in Patients with Narcolepsy

Treatment Group Number of Patients (n) Least Squares Mean Change from Baseline P-value vs. Placebo Placebo 58 -1.6 - Solriamfetol 75 mg 59 -3.8 0.0093 Solriamfetol 150 mg 55 -5.4 <0.0001 Solriamfetol 300 mg 59 -6.4 <0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

Efficacy of Solriamfetol in Excessive Daytime Sleepiness Associated with Narcolepsy

Solriamfetol has been shown to be an effective therapeutic option for managing the core symptom of excessive daytime sleepiness in patients with narcolepsy. nih.govnih.gov Its efficacy has been established in pivotal clinical trials and confirmed over longer-term studies. nih.govoup.com

In the 12-week, phase 3 TONES 2 study, solriamfetol demonstrated its efficacy by meeting its co-primary and key secondary endpoints. nih.govnih.gov

Co-primary Endpoints : The study successfully achieved its co-primary endpoints for the 150 mg and 300 mg doses, showing statistically significant improvements in both objective (MWT) and subjective (ESS) measures of sleepiness compared to placebo. nih.govnih.gov

Key Secondary Endpoint : The key secondary endpoint, the percentage of patients reporting improvement on the PGI-C, was also met. nih.govnih.gov Significantly more patients treated with the 150 mg and 300 mg doses of solriamfetol felt their condition had improved compared to the placebo group. nih.govnih.gov

The efficacy of solriamfetol was found to be similar in patients with narcolepsy with cataplexy and those without cataplexy, indicating its broad utility in the narcolepsy population. oup.com

Table 3: Percentage of Patients Reporting Improvement on PGI-C at Week 12

Treatment Group Percentage of Patients Reporting Improvement P-value vs. Placebo Placebo 39.7% - Solriamfetol 75 mg 67.8% 0.0023 Solriamfetol 150 mg 78.2% <0.0001 Solriamfetol 300 mg 84.7% <0.0001

Data sourced from a phase 3 clinical trial in patients with narcolepsy. nih.gov

The durability of solriamfetol's effect has been evaluated in long-term studies. ersnet.orgersnet.org A study designed to assess the long-term safety and maintenance of efficacy enrolled patients who had completed previous solriamfetol trials into an open-label treatment phase for up to one year. nih.govoup.com During this maintenance phase, the improvements in ESS scores and global impression scales (PGI-C and CGI-C) were sustained. oup.comneurology.org

To further confirm the maintenance of efficacy, a subgroup of patients who had been on stable treatment for approximately 6 months entered a 2-week, placebo-controlled randomized-withdrawal (RW) phase. oup.comersnet.org The primary endpoint for this phase was the change in ESS score. oup.com Patients who were switched to placebo experienced a significant worsening of their sleepiness (a mean increase of 5.3 points on the ESS) compared to those who continued on solriamfetol (a mean increase of 1.6 points). oup.comersnet.org Similarly, a significantly higher percentage of patients on placebo were rated as "worse" on the PGI-C and CGI-C scales compared to those remaining on solriamfetol. oup.comersnet.org

These results demonstrate that the efficacy of solriamfetol is maintained with long-term treatment and that discontinuing the medication leads to a re-emergence of excessive daytime sleepiness. nih.govoup.comneurology.org

Efficacy of Solriamfetol in Excessive Daytime Sleepiness Associated with Obstructive Sleep Apnea (B1277953)

Clinical trials have consistently demonstrated the robust wake-promoting effects of solriamfetol in patients with excessive daytime sleepiness (EDS) associated with obstructive sleep apnea (OSA). nih.govaasm.org In a 12-week, randomized, placebo-controlled study (TONES 3), solriamfetol produced dose-dependent improvements in wakefulness and reductions in sleepiness. nih.gov

The co-primary endpoints, the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS) score, were met at all evaluated doses. nih.gov Patients treated with solriamfetol showed significant increases in MWT sleep latency, with least squares mean changes from baseline at week 12 ranging from 10.6 to 13.7 minutes across the 75 mg, 150 mg, and 300 mg doses, compared to a minimal change for placebo. nih.gov Similarly, ESS scores decreased significantly, indicating reduced subjective sleepiness. nih.gov These effects were observed as early as week 1 and were maintained throughout the 12-week study duration. nih.gov A post-hoc analysis further highlighted the clinical relevance of these findings, showing a significantly greater percentage of participants treated with solriamfetol achieved ESS scores within the normal range (≤10) compared to placebo. aasm.org

Table 2: Key Efficacy Outcomes for Solriamfetol in OSA (12-Week TONES 3 Trial)

| Dose | LS Mean Change from Baseline in MWT (minutes) | LS Mean Change from Baseline in ESS |

|---|---|---|

| Placebo | 0.4 | -3.3 |

| Solriamfetol 37.5 mg | 4.2 | -4.5 |

| Solriamfetol 75 mg | 8.9 | -5.4 |

| Solriamfetol 150 mg | 11.0 | -7.7 |

| Solriamfetol 300 mg | 13.3 | -7.9 |

Data represents changes at Week 12. All solriamfetol doses showed a statistically significant difference (p<0.05) from placebo for both endpoints. nih.gov MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale; LS: Least Squares.

The efficacy of solriamfetol in treating EDS in OSA patients appears to be independent of their adherence to primary OSA therapy, such as Positive Airway Pressure (PAP). nih.govnih.govjwatch.org An analysis from a long-term, open-label extension study evaluated the effectiveness of solriamfetol in subgroups of OSA participants who were either adherent or nonadherent to their primary therapy at baseline. nih.govneurologylive.com

The results showed that solriamfetol provided similar and sustained improvements in wakefulness for both groups over a 40-week period. nih.govnih.gov At the start of the study, the mean ESS scores for the adherent and nonadherent subgroups were 15.0 and 15.8, respectively. neurologylive.com By week 40 of open-label treatment, the mean ESS scores had improved to 6.5 in the adherent group and 6.8 in the nonadherent group, demonstrating a comparable and clinically meaningful reduction in sleepiness for both cohorts. nih.govneurologylive.com Furthermore, the long-term use of solriamfetol did not negatively affect the patients' use of their primary OSA therapy. nih.govnih.gov

Table 3: Long-Term Efficacy of Solriamfetol by PAP Adherence

| Patient Subgroup | N | Mean ESS at Baseline | Mean ESS at Week 40 |

|---|---|---|---|

| Adherent to PAP Therapy | 255 | 15.0 | 6.5 |

| Nonadherent to PAP Therapy | 78 | 15.8 | 6.8 |

Data sourced from a long-term open-label extension trial. nih.govneurologylive.com ESS: Epworth Sleepiness Scale; PAP: Positive Airway Pressure.

Investigational Efficacy of Solriamfetol in Other Clinical Populations

Solriamfetol is being investigated as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults, with recent clinical trial data suggesting a positive impact on symptom burden and disease severity. psychiatrictimes.comappliedclinicaltrialsonline.com The FOCUS Phase 3 trial, a randomized, double-blind, placebo-controlled study, evaluated solriamfetol in adults with ADHD. psychiatrictimes.comveeva.combiospace.com

The trial successfully met its primary endpoint, demonstrating a statistically significant reduction in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared to placebo at week 6. psychiatrictimes.comappliedclinicaltrialsonline.com Patients receiving the 150 mg dose of solriamfetol experienced a mean reduction of 17.7 points from baseline, compared to a 14.3-point reduction for placebo. psychiatrictimes.comappliedclinicaltrialsonline.com This improvement represented a nearly 50% reduction in the mean ADHD symptom burden for the treatment group. psychiatrictimes.commanilatimes.net

Table 4: Efficacy Results of the FOCUS Phase 3 Trial in Adult ADHD at Week 6

| Outcome Measure | Placebo | Solriamfetol 150 mg | P-Value |

|---|---|---|---|

| Mean Reduction in AISRS Total Score | 14.3 points | 17.7 points | 0.039 |

| Clinical Response Rate (≥30% AISRS improvement) | 41.3% | 53.5% | 0.024 |

| CGI-S for ADHD (Key Secondary Endpoint) | Not specified | Statistically significant improvement | 0.017 |

Data sourced from the 6-week FOCUS Phase 3 trial. psychiatrictimes.comappliedclinicaltrialsonline.commanilatimes.net AISRS: Adult ADHD Investigator Symptom Rating Scale; CGI-S: Clinical Global Impression of Severity.

Solriamfetol in Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults

Cognitive Function Enhancement in ADHD Contexts

Recent clinical trials have explored solriamfetol as a potential treatment for ADHD in adults, with a focus on its impact on cognitive function and core symptoms of the disorder. massgeneral.orghcplive.com

A small, 6-week pilot study involving 60 adults with ADHD found that solriamfetol was an effective therapy. massgeneral.org Participants were randomized to receive either solriamfetol or a placebo. massgeneral.org By the end of the study, a greater proportion of individuals taking solriamfetol showed improvements across multiple scales, including the Adult ADHD Investigator Symptom Rating Scale (AISRS), the Clinical Global Impressions (CGI) scale, and the Behavior Rating Inventory of Executive Function-Adult Form (BRIEF-A), which measures executive function challenges. massgeneral.orgnih.gov Specifically, 45% of participants in the treatment group met the predefined criteria for treatment response, compared to 6.9% in the placebo group. healthday.com

Solriamfetol in Major Depressive Disorder (MDD) with Concomitant Excessive Daytime Sleepiness

The potential utility of solriamfetol in treating MDD, particularly in patients who also experience excessive daytime sleepiness (EDS), has been the subject of recent clinical investigation. stocktitan.net EDS is a common and debilitating symptom in a significant portion of individuals with MDD, affecting approximately 50% of this patient population. globenewswire.comgcs-web.com

In the subgroup of patients with MDD and severe EDS (defined as an Epworth Sleepiness Scale [ESS] score of ≥16), treatment with solriamfetol resulted in clinically meaningful and numerically greater improvements in depressive symptoms compared to placebo. globenewswire.com These improvements were observed across multiple efficacy measures, including the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, the MADRS anhedonia subscale, and rates of remission. globenewswire.comfirstwordpharma.com It is important to note that the study was not powered to demonstrate statistical significance in this subgroup. globenewswire.com Based on these findings, a future Phase 3 trial is planned to specifically investigate solriamfetol in MDD patients with EDS. firstwordpharma.comfinancialpost.com

| Efficacy Measure | Observation in Severe EDS Subgroup (Solriamfetol vs. Placebo) | Citation |

|---|---|---|

| Montgomery-Åsberg Depression Rating Scale (MADRS) Total Score | Clinically meaningful and numerically greater improvement | globenewswire.com |

| MADRS Anhedonia Subscale | Clinically meaningful and numerically greater improvement | globenewswire.comfirstwordpharma.com |

| MADRS Remission (Total Score ≤10) | Clinically meaningful and numerically greater improvement | globenewswire.comfirstwordpharma.com |

| Clinical Global Impression of Severity (CGI-S) | Clinically meaningful and numerically greater improvement | globenewswire.comfirstwordpharma.com |

| Clinical Global Impression of Improvement (CGI-I) | Clinically meaningful and numerically greater improvement | globenewswire.comfirstwordpharma.com |

| Patient Global Impression of Improvement (PGI-I) | Clinically meaningful and numerically greater improvement | globenewswire.comfirstwordpharma.com |

The relationship between the wake-promoting effects of solriamfetol and its potential impact on depressive symptoms is a key area of interest. A secondary analysis of two randomized controlled trials in patients with narcolepsy or OSA found that the efficacy and safety of solriamfetol for treating EDS were not affected by a history of depression. nih.gov Patients with and without a history of depression experienced similar improvements in wakefulness (measured by the Maintenance of Wakefulness Test) and reductions in sleepiness (measured by the Epworth Sleepiness Scale). nih.gov

Furthermore, a study in adults with ADHD treated with solriamfetol found that while sleepiness scores improved significantly, this improvement did not predict the response in ADHD symptoms. nih.gov This suggests that the therapeutic effects of solriamfetol on the core symptoms of the disorder may be independent of its effects on alertness. hcplive.com While the PARADIGM trial showed concurrent improvements in both sleepiness and depressive symptoms in the severe EDS subgroup, the direct correlational relationship between these two outcomes requires further investigation in specifically designed trials. globenewswire.com

Emerging Research on Solriamfetol in Binge Eating Disorder (BED)

Solriamfetol is currently being investigated as a potential treatment for Binge Eating Disorder (BED), a condition characterized by recurrent episodes of consuming large quantities of food accompanied by a sense of loss of control. indagoresearch.orgpatsnap.com

Axsome Therapeutics has initiated the ENGAGE Phase 3 clinical trial, a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of solriamfetol in adults with BED. patsnap.combiospace.com The trial is expected to enroll approximately 450 participants who will be randomized to receive one of two doses of solriamfetol or a placebo over a 12-week period. patsnap.combiospace.com The primary focus of the study is the reduction in the number of binge eating episodes. biospace.com Solriamfetol is not yet approved by the FDA for the treatment of BED. patsnap.com

| Trial Name | Phase | Design | Number of Participants | Primary Endpoint | Citation |

|---|---|---|---|---|---|

| ENGAGE | 3 | Randomized, double-blind, placebo-controlled, multicenter | Approximately 450 | Change in the number of binge eating episodes | patsnap.combiospace.comwithpower.com |

Preliminary Studies on Solriamfetol in Excessive Sleepiness Associated with Shift Work Disorder (SWD)

Shift Work Disorder (SWD) is characterized by excessive sleepiness during desired wakeful periods and insomnia during desired sleep periods, affecting a significant portion of the workforce engaged in non-traditional hours. clinicaltrials.gov

A 4-week, randomized, double-blind, placebo-controlled clinical trial (NCT04788953) was conducted in 74 early morning shift workers with SWD. researchgate.net The study's primary outcome was objective sleepiness as measured by the Maintenance of Wakefulness Test (MWT). clinicaltrials.govresearchgate.net The results demonstrated that solriamfetol significantly improved objective sleepiness compared to placebo. researchgate.net Participants in the solriamfetol group showed a greater increase in MWT sleep latency from baseline to the end of treatment. researchgate.net

Secondary outcomes included subjective measures of sleepiness, such as the Karolinska Sleepiness Scale (KSS) and the Epworth Sleepiness Scale (ESS), as well as the Clinical Global Impression of Change (CGI-C) and Patient Global Impression of Change (PGI-C). clinicaltrials.govresearchgate.net Significant improvements were observed in the solriamfetol group across all these secondary measures compared to the placebo group. researchgate.net

Additionally, the SUSTAIN Phase 3 trial is currently underway to further assess the efficacy and safety of solriamfetol in adults with excessive sleepiness associated with SWD. centerwatch.comclinicaltrials.gov This multicenter, randomized, double-blind, placebo-controlled study will randomize subjects to receive solriamfetol or placebo for 12 weeks. clinicaltrials.gov

| Outcome Measure | Endpoint Type | Result (Solriamfetol vs. Placebo) | Citation |

|---|---|---|---|

| Maintenance of Wakefulness Test (MWT) | Primary | Significant improvement in objective sleepiness | clinicaltrials.govresearchgate.net |

| Karolinska Sleepiness Scale (KSS) | Secondary | Significant improvement in subjective sleepiness | clinicaltrials.govresearchgate.net |

| Epworth Sleepiness Scale (ESS) | Secondary | Significant improvement in subjective sleepiness | researchgate.net |

| Clinical Global Impression of Change (CGI-C) | Secondary | Higher percentage of participants showing improvement | researchgate.net |

| Patient Global Impression of Change (PGI-C) | Secondary | Higher percentage of participants showing improvement | researchgate.net |

Clinical Safety and Tolerability of Solriamfetol

Comprehensive Analysis of Adverse Event Profiles in Solriamfetol Clinical Trials

A consistent safety profile for solriamfetol has been established through short-term and long-term clinical studies. oup.comaasm.org The majority of adverse events reported were mild to moderate in severity. nih.govnih.gov

Patterns of Common Treatment-Emergent Adverse Events

In 12-week, placebo-controlled trials, the most frequently reported treatment-emergent adverse events (TEAEs) included headache, nausea, decreased appetite, anxiety, and insomnia. nih.govnih.govnih.gov The incidence of these events was generally dose-dependent. nih.govaasm.org

Post-hoc analysis of phase 3 trials in patients with OSA and narcolepsy identified several common early-onset TEAEs, which were most prominent during the first week of treatment and decreased over time. nih.govaasm.org In patients with OSA, these included headache, nausea, feeling jittery, decreased appetite, anxiety, and insomnia. nih.govaasm.org For those with narcolepsy, common early-onset TEAEs were headache, nausea, decreased appetite, and dry mouth. nih.govaasm.org While many of these events, such as headache and nausea, were transient with a median duration of a week or less, others like decreased appetite and anxiety tended to persist longer. nih.govaasm.org

| Adverse Event | Patient Population | Incidence with Solriamfetol | Reference |

|---|---|---|---|

| Headache | OSA & Narcolepsy | Reported as a common TEAE | nih.govaasm.org |

| Nausea | OSA & Narcolepsy | Reported as a common TEAE | nih.govaasm.org |

| Decreased Appetite | OSA & Narcolepsy | Reported as a common TEAE | nih.govaasm.org |

| Anxiety | OSA & Narcolepsy | Reported as a common TEAE | nih.govaasm.org |

| Nasopharyngitis | OSA & Narcolepsy | Reported as a common TEAE | nih.govaasm.org |

| Dry Mouth | Narcolepsy & OSA | Reported as a common TEAE | nih.govaasm.org |

| Insomnia | OSA | Dose-dependent reporting | nih.gov |

Incidence of Serious Adverse Events and Discontinuation Rates

Serious adverse events (SAEs) were infrequent in solriamfetol clinical trials, and none were considered by investigators to be related to the study drug. nih.govaasm.org In a 12-week study involving 476 participants with OSA, three participants (0.8%) in the solriamfetol groups experienced SAEs, compared to two (1.7%) in the placebo group. nih.gov In a long-term safety study involving 643 participants, 27 individuals (4.2%) reported at least one serious TEAE. oup.com

Discontinuation due to adverse events was the most common reason for withdrawal from the trials. aasm.org In a pooled analysis of 12-week studies, TEAEs led to discontinuation in 7.0% of solriamfetol-treated participants with OSA and 5.1% of those with narcolepsy, compared to 3.4% and 1.7% of placebo-treated participants, respectively. aasm.org In the OSA population, anxiety and feeling jittery were the most frequent early-onset TEAEs leading to discontinuation. nih.gov In the narcolepsy group, discontinuation due to common early-onset TEAEs was less frequent. nih.gov Long-term studies showed a discontinuation rate due to AEs of about 9.2% to 9.5%. oup.comaasm.org

| Patient Population | Solriamfetol | Placebo | Reference |

|---|---|---|---|

| Obstructive Sleep Apnea (B1277953) (OSA) | 7.0% | 3.4% | aasm.org |

| Narcolepsy | 5.1% | 1.7% | aasm.org |

Consistency of Safety Profile Across Different Patient Cohorts

The safety profile of solriamfetol was generally similar between patient cohorts with narcolepsy and obstructive sleep apnea. aasm.orgaasm.org The most common TEAEs, such as headache, nausea, decreased appetite, and anxiety, were reported in both populations. aasm.orgaasm.org However, some analyses noted that the incidence rates of common TEAEs were generally higher among participants with narcolepsy compared to those with OSA. nih.gov

Long-term studies confirmed that the safety profile remained consistent regardless of the underlying condition (narcolepsy or OSA). aasm.org Furthermore, in patients with OSA, the efficacy and safety of solriamfetol were comparable whether or not they were adherent to primary OSA therapy, such as continuous positive airway pressure (CPAP). practicalneurology.comaasm.org

Cardiovascular System Monitoring in Solriamfetol Treatment

Given its mechanism as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, particular attention has been paid to the cardiovascular effects of solriamfetol in clinical trials.

Effects on Heart Rate and Blood Pressure Parameters

Solriamfetol has been shown to cause dose-dependent increases in systolic blood pressure, diastolic blood pressure, and heart rate. drugs.comrxlist.comsunosihcp.com These effects necessitate monitoring of blood pressure before and during treatment. drugs.comsunosihcp.com In a long-term study, mean increases from baseline for patients in one group ranged from 1.0 to 4.3 mm Hg for systolic blood pressure, 0.8 to 2.4 mm Hg for diastolic blood pressure, and 0.6 to 4.2 bpm for heart rate over a period of up to 52 weeks. oup.com Patients with moderate or severe renal impairment may be at a higher risk for these increases due to the prolonged half-life of the drug. sunosihcp.com Clinical guidelines recommend caution when treating patients with pre-existing hypertension or those at a higher risk for major adverse cardiovascular events. drugs.comsunosihcp.com

| Parameter | Mean Increase from Baseline | Reference |

|---|---|---|

| Systolic Blood Pressure | 1.0 to 4.3 mm Hg | oup.com |

| Diastolic Blood Pressure | 0.8 to 2.4 mm Hg | oup.com |

| Heart Rate | 0.6 to 4.2 bpm | oup.com |

Electrocardiographic Assessments, Including QTcF Interval Evaluation

A thorough QT/QTc study was conducted to assess the effect of solriamfetol on cardiac repolarization. nih.govnih.gov This randomized, double-blind, placebo- and positive-controlled crossover study evaluated single therapeutic (300 mg) and supratherapeutic (900 mg) doses of solriamfetol in healthy adults. nih.govnih.gov

The study's primary endpoint was the placebo- and predose-adjusted mean difference in the Fridericia-corrected QT interval (ddQTcF). nih.gov For both solriamfetol doses, the upper bounds of the two-sided 90% confidence intervals for ddQTcF were below the 10-millisecond threshold for regulatory concern at all post-dose time points. nih.govnih.gov No participant experienced a QTcF increase from baseline of more than 60 milliseconds, and no QTcF values exceeded 480 milliseconds with either solriamfetol dose. nih.govnih.gov The results indicate that solriamfetol, even at supratherapeutic doses, does not have a clinically significant effect on the QTcF interval. nih.gov

Psychiatric and Neurological Safety Signals Associated with Solriamfetol

The use of solriamfetol has been associated with certain psychiatric and neurological effects. These are primarily linked to its mechanism of action as a dopamine and norepinephrine reuptake inhibitor.

Incidence and Management of Anxiety and Insomnia

Anxiety and insomnia are among the most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials of solriamfetol. nih.govaasm.org

Anxiety: In 12-week studies involving patients with obstructive sleep apnea (OSA), anxiety was reported in 2.1% of participants receiving solriamfetol at doses of 150 mg or less. nih.gov For some individuals, anxiety was a reason for discontinuing the treatment. nih.gov Long-term studies have also identified anxiety as a common TEAE. aasm.orgoup.com

Insomnia: Insomnia was reported in 1.3% of patients with OSA receiving solriamfetol at doses of 150 mg or less in 12-week trials. nih.gov Like anxiety, insomnia has been noted as a common adverse event in long-term safety studies. aasm.orgoup.com It can also be a reason for treatment discontinuation. nih.gov

The incidence of these adverse events tends to be highest in the first week of treatment and often decreases over time. nih.govnih.gov Most of these events are considered mild to moderate in severity. nih.govnih.gov

Management of anxiety and insomnia may involve dose reduction or discontinuation of solriamfetol if the symptoms are persistent or bothersome. sunosi.comsunosi.com Patients with moderate or severe renal impairment may have a higher risk of these psychiatric symptoms due to the longer half-life of the drug in their system. sunosihcp.com

Table 1: Incidence of Common Early-Onset Psychiatric TEAEs with Solriamfetol (Doses ≤150 mg)

| Adverse Event | Obstructive Sleep Apnea (OSA) | Narcolepsy |

|---|---|---|

| Anxiety | 2.1% | - |

| Insomnia | 1.3% | - |

Data sourced from a post-hoc analysis of 12-week randomized controlled trials. nih.gov

Evaluation of Signals Related to Depressive Disorders, Suicidal Ideation, and Self-Injury

Clinical trials and post-marketing surveillance have monitored for signals of depression-related adverse events.

A secondary analysis of two 12-week randomized controlled trials looked at the effects of solriamfetol in participants with a history of depression. In these studies, there were isolated reports of worsening depression, depressive symptoms, and situational depression in both the solriamfetol and placebo groups. nih.gov Importantly, no shifts from baseline in suicidal behavior were observed in either study. nih.gov Among all participants who experienced a shift from baseline in suicidal ideation, the reported TEAEs included worsening of depression, depressive symptoms, situational depression, and suicidal ideation, with instances occurring in both placebo and solriamfetol-treated groups. nih.gov

Real-world data from a study of patients with narcolepsy or OSA, some of whom self-reported anxiety and/or depression, found that solriamfetol improved sleepiness scores regardless of these psychiatric comorbidities. oup.com The rates of common adverse events like headache, insomnia, and decreased appetite were similar between those with and without reported anxiety/depression. oup.com

It is important to note that clinical trials for solriamfetol often excluded patients with severe psychiatric comorbidities. oup.com One clinical trial protocol explicitly excludes individuals at imminent risk of suicide or self-injury, or those with a recent history of a suicide attempt. clinicaltrials.gov

Assessment of Psychomotor Agitation and Restlessness

Psychomotor agitation and restlessness have been identified as potential adverse reactions to solriamfetol.

Feeling Jittery: In studies of patients with OSA, "feeling jittery" was a common early-onset TEAE, reported by 3.0% of participants at doses of 150 mg or less. nih.gov This symptom, along with headache and nausea, typically had a median duration of eight days or less. nih.govnih.gov

Agitation and Irritability: The prescribing information for solriamfetol lists agitation and irritability as potential psychiatric adverse reactions observed in clinical trials. sunosi.comsunosi.com These symptoms, along with anxiety and insomnia, are monitored, and dose reduction or discontinuation may be considered if they develop. sunosi.comsunosi.com

Renal Impairment and Solriamfetol Safety Profile

The safety and pharmacokinetic profile of solriamfetol is significantly influenced by renal function, as the drug is primarily eliminated by the kidneys. nih.govnih.gov

Impact of Renal Function on Solriamfetol Exposure and Elimination Kinetics

Approximately 90-95% of a solriamfetol dose is excreted unchanged in the urine. nih.goveuropa.eu Consequently, renal impairment leads to decreased clearance and increased exposure to the drug.

Studies have shown that as renal function declines, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, and the elimination half-life (t½) of solriamfetol increase. nih.govnih.govnih.gov

Mild Renal Impairment: Compared to individuals with normal renal function, those with mild impairment show a ~53% increase in AUC and a 1.2-fold increase in half-life. nih.govnih.gov

Moderate Renal Impairment: In this group, the AUC increases by ~129%, and the half-life is 1.9 times longer. nih.govnih.gov

Severe Renal Impairment: Patients with severe renal impairment experience a ~339% increase in AUC and a 3.9-fold longer half-life. nih.govnih.gov

End-Stage Renal Disease (ESRD): In patients with ESRD, the total exposure to solriamfetol is 4 to 5 times higher than in those with normal renal function, and the half-life extends to over 100 hours. nih.govnih.gov Hemodialysis can remove about 21% of a solriamfetol dose over a 4-hour period. nih.govnih.gov

The maximum concentration (Cmax) of solriamfetol and the time to reach it (Tmax) are not substantially affected by mild to severe renal impairment. nih.govresearchgate.net

Table 2: Effect of Renal Impairment on Solriamfetol Pharmacokinetics (Relative to Normal Renal Function)

| Degree of Renal Impairment | Increase in AUC (Area Under the Curve) | Increase in Half-life (t½) |

|---|---|---|

| Mild | ~53% | 1.2-fold |

| Moderate | ~129% | 1.9-fold |

| Severe | ~339% | 3.9-fold |

Data from single-dose pharmacokinetic studies. nih.govnih.gov

Safety Considerations and Dosing Principles in Patients with Varying Degrees of Renal Impairment

Due to the increased exposure and prolonged half-life, dosage adjustments are necessary for patients with moderate to severe renal impairment to mitigate potential risks. nih.govnih.govdrugs.com Patients with moderate or severe renal impairment may be at a higher risk for increases in blood pressure and heart rate, as well as psychiatric symptoms. sunosi.comsunosihcp.comdrugs.com

Mild Renal Impairment (eGFR 60-89 mL/min/1.73 m²): No dosage adjustment is required. europa.eumedscape.com

Moderate Renal Impairment (eGFR 30-59 mL/min/1.73 m²): A reduced starting dose is recommended, with a lower maximum daily dose. europa.eumedscape.com

Severe Renal Impairment (eGFR 15-29 mL/min/1.73 m²): A further reduced daily dose is recommended, which is also the maximum dose. europa.eumedscape.com

End-Stage Renal Disease (eGFR <15 mL/min/1.73 m²): The use of solriamfetol is not recommended in this population due to the significant increase in drug exposure and prolonged half-life. nih.goveuropa.eumedscape.com

These dosing principles are based on pharmacokinetic modeling and simulation combined with clinical study data. nih.govnih.gov

Implications for Patients with End-Stage Renal Disease (ESRD) and Hemodialysis

The kidneys are the primary route for the elimination of solriamfetol, with approximately 90% of the drug excreted unchanged in the urine within 48 hours. nih.govnih.gov This reliance on renal excretion has significant implications for patients with impaired kidney function, particularly those with End-Stage Renal Disease (ESRD).

A dedicated pharmacokinetic study evaluated the effects of a single dose of solriamfetol in individuals with varying degrees of renal function, including those with ESRD requiring hemodialysis. nih.govresearchgate.net The study revealed a direct correlation between decreasing renal function and reduced clearance of solriamfetol. nih.govresearchgate.net In patients with ESRD (defined as an estimated glomerular filtration rate [eGFR] <15 mL/minute per 1.73 m²), the exposure to solriamfetol was dramatically increased. nih.govdrugs.com Specifically, the geometric mean area under the plasma concentration-time curve (AUC) increased by 357% in ESRD patients on hemodialysis and 518% in those not on hemodialysis, compared to individuals with normal renal function. nih.govresearchgate.net The drug's half-life was prolonged to over 100 hours in this group. nih.govdrugs.com

During a standard 4-hour hemodialysis session, only about 21% of the solriamfetol dose was removed. nih.govdrugs.com Due to this significant increase in drug exposure and the extended half-life, which could heighten the risk for adverse reactions like elevations in blood pressure and heart rate, the use of solriamfetol is not recommended in patients with ESRD. nih.govdrugs.commayoclinic.orgfda.gov

Table 1: Effect of Renal Impairment on Solriamfetol Pharmacokinetics

| Renal Function Group | eGFR (mL/min/1.73 m²) | Geometric Mean AUC Increase (vs. Normal) | Mean Half-Life Increase (Fold vs. Normal) |

|---|---|---|---|

| Mild Impairment | 60–89 | 53% | 1.2x |

| Moderate Impairment | 30–59 | 129% | 1.9x |

| Severe Impairment | <30 | 339% | 3.9x |

| ESRD | <15 | 357% - 518% | >100 hours |

Data sourced from references nih.govresearchgate.netdrugs.com

Long-Term Safety and Maintenance of Efficacy Assessments of Solriamfetol

Given that conditions like narcolepsy and obstructive sleep apnea (OSA) are chronic, assessing the long-term performance of treatments is crucial. nih.govoup.com

Extended Treatment Durations and Characterization of Adverse Events

Long-term studies, with treatment durations extending up to one year, have been conducted to evaluate the safety and efficacy of solriamfetol. nih.govaasm.org These studies found that the safety profile of solriamfetol remained consistent with that observed in shorter 12-week trials, and no new safety concerns emerged with chronic administration. nih.govoup.com

The most frequently reported treatment-emergent adverse events (TEAEs) during long-term treatment were generally mild to moderate in severity. aasm.orgnih.gov These events were similar for patients with narcolepsy and those with OSA. nih.govpracticalneurology.com

Table 2: Common Treatment-Emergent Adverse Events in Long-Term Solriamfetol Studies (≥5% of participants)

| Adverse Event |

|---|

| Headache |

| Nausea |

| Nasopharyngitis |

| Insomnia |

| Dry Mouth |

| Anxiety |

| Decreased Appetite |

| Upper Respiratory Tract Infection |

Data sourced from references nih.govoup.comaasm.orgersnet.orgnih.gov

In one long-term study, 9.5% of participants withdrew due to TEAEs, and 4.2% experienced at least one serious TEAE. nih.govoup.com The incidence of any TEAE and serious TEAEs was noted to be slightly higher in the long-term studies compared to the shorter 12-week trials. aasm.org

Safety and Efficacy Outcomes During Randomized Withdrawal Phases

To confirm the maintenance of efficacy over time, long-term studies have incorporated placebo-controlled randomized withdrawal (RW) periods. nih.goversnet.org In this design, participants who have been on stable solriamfetol treatment for an extended period (e.g., six months) are randomly assigned to either continue receiving solriamfetol or switch to a placebo for a short duration (e.g., two weeks). nih.govyoutube.com

These RW studies have consistently demonstrated that participants who continued on solriamfetol maintained their improvements in wakefulness and sleepiness. nih.govnih.gov In contrast, those who were switched to placebo experienced a significant worsening of their condition. nih.govnih.govresearchgate.net For instance, in one trial, the least squares mean change on the Epworth Sleepiness Scale (ESS) was 1.6 for the solriamfetol group versus 5.3 for the placebo group, indicating a significant decline in efficacy for those who discontinued (B1498344) the active drug. nih.goversnet.org

Table 3: Efficacy Outcomes in a Randomized Withdrawal (RW) Study Phase

| Efficacy Measure | Group Switched to Placebo | Group Continuing Solriamfetol |

|---|---|---|

| Change in MWT Sleep Latency | Worsened by 12.1 minutes | Maintained (-1.0 minute change) |

| Change in ESS Score | Worsened by 4.5 points | Maintained (-0.1 point change) |

| Patient Global Impression of Change (PGI-C) | 50% reported worsening | 20% reported worsening |

Data sourced from references nih.govresearchgate.nethelsinki.fi

Importantly, the abrupt discontinuation of solriamfetol during the RW phase did not lead to observations of rebound sleepiness or withdrawal-related adverse events. nih.govyoutube.com This suggests that long-term treatment with solriamfetol maintains its therapeutic effect without causing withdrawal symptoms upon cessation. nih.gov

Drug Interaction Considerations for Solriamfetol

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

The concurrent use of solriamfetol with monoamine oxidase inhibitors (MAOIs), or within 14 days of discontinuing an MAOI, is contraindicated. mayoclinic.orgsunosihcp.com This is a critical safety consideration due to the risk of a hypertensive reaction. sunosihcp.comdrugs.com

Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synapse. medscape.com MAOIs work by inhibiting the enzyme responsible for breaking down these same monoamines. drugs.commedscape.com The combined action of both drugs can lead to a significant and dangerous increase in dopaminergic and noradrenergic activity, potentially resulting in a hypertensive crisis, which can lead to severe outcomes such as stroke, myocardial infarction, or death. drugs.comrxlist.com Examples of MAOIs include isocarboxazid, phenelzine, selegiline, and tranylcypromine. mayoclinic.orgmskcc.org

Potential for Interactions with Medications Affecting Heart Rate and/or Blood Pressure

Solriamfetol itself can cause a dose-dependent increase in both heart rate and blood pressure. mayoclinic.orgmskcc.orgwebmd.com Therefore, caution is advised when co-administering solriamfetol with other medications that also impact these cardiovascular parameters. sunosihcp.comrxlist.com This includes other stimulant medications (such as methylphenidate or amphetamine) and other drugs known to increase blood pressure and heart rate. webmd.comwebmd.com The potential for pharmacodynamic interactions necessitates careful monitoring of blood pressure and heart rate when these medications are used together. sunosihcp.comrxlist.com Before initiating solriamfetol, it is recommended that a patient's blood pressure is adequately controlled, and it should be monitored regularly throughout treatment. sunosihcp.com

Absence of Significant Cytochrome P450 Enzyme Inhibition or Induction by Solriamfetol

In vitro studies have been conducted to evaluate the potential of solriamfetol to act as an inhibitor or inducer of key cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. These studies are essential for predicting the likelihood of drug-drug interactions when solriamfetol is co-administered with other medications.

Research findings from studies using human liver microsomes or primary human hepatocytes indicate that solriamfetol does not have a significant inhibitory effect on a wide range of CYP enzymes. fda.gov At concentrations reaching up to 1000 µM, solriamfetol did not demonstrate inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4. fda.gov A weak inhibitory effect was noted for CYP2D6, with a reported half-maximal inhibitory concentration (IC50) of 360 µM. fda.gov Given that peak plasma concentrations of solriamfetol at therapeutic doses are significantly lower than this IC50 value, the potential for clinically relevant drug-drug interactions mediated by CYP2D6 inhibition is considered low.

Furthermore, investigations into the potential for enzyme induction have shown that solriamfetol does not induce CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations. fda.govnih.gov It was also found not to induce the UGT1A1 enzyme. nih.gov This lack of induction potential further reduces the risk of solriamfetol altering the metabolic clearance of concomitantly administered drugs that are substrates for these enzymes. nih.gov

These findings collectively suggest that solriamfetol has a low potential for causing clinically significant pharmacokinetic drug interactions related to the inhibition or induction of major CYP450 enzymes. nih.govfda.gov

Table 1: In Vitro Cytochrome P450 (CYP) Inhibition Profile of Solriamfetol

| CYP Enzyme | Inhibition Potential | IC50 Value |

|---|---|---|

| CYP1A2 | No significant inhibition | > 1000 µM |

| CYP2A6 | No significant inhibition | > 1000 µM |

| CYP2B6 | No significant inhibition | > 1000 µM |

| CYP2C8 | No significant inhibition | > 1000 µM |

| CYP2C9 | No significant inhibition | > 1000 µM |

| CYP2C19 | No significant inhibition | > 1000 µM |

| CYP2D6 | Weak inhibition | 360 µM |

| CYP2E1 | No significant inhibition | > 1000 µM |

| CYP3A4 | No significant inhibition | > 1000 µM |

Data sourced from in vitro studies using human liver microsomes. fda.gov

Table 2: In Vitro Cytochrome P450 (CYP) and UGT Enzyme Induction Profile of Solriamfetol

| Enzyme | Induction Potential |

|---|---|

| CYP1A2 | No induction |

| CYP2B6 | No induction |

| CYP3A4 | No induction |

| UGT1A1 | No induction |

Data based on studies at clinically relevant concentrations. fda.govnih.gov

Limited Avidity for Common Drug Transport Systems (e.g., OCT2, MATE1, OATP1B1)

The interaction of solriamfetol with various drug transport systems has been assessed through in vitro studies to determine its potential as a substrate or inhibitor of these transporters. The results indicate that solriamfetol has limited and generally weak interactions with common drug transporters, suggesting a low risk of clinically meaningful drug-drug interactions mediated by these systems. fda.govnih.gov

Studies have shown that solriamfetol is not a substrate for several key transporters, including the organic anion transporters OAT1 and OAT3, or the organic anion-transporting polypeptides OATP1B1 and OATP1B3. fda.gov It was identified as a low-avidity substrate for the organic cation transporter 2 (OCT2) and the multidrug and toxin extrusion protein 1 (MATE1), as well as for OCTN1 and OCTN2. fda.govnih.gov

Table 3: Interaction of Solriamfetol with Drug Transport Systems

| Transporter | Role of Solriamfetol | Inhibition (IC50) |

|---|---|---|

| OATP1B1 | Not a substrate | No significant inhibition (>1000 µM) |

| OATP1B3 | Not a substrate | No significant inhibition (>1000 µM) |

| OAT1 | Not a substrate | No significant inhibition (>1000 µM) |

| OAT3 | Not a substrate | No significant inhibition (>1000 µM) |

| OCT2 | Low-avidity substrate | Weak inhibitor (146 µM) |

| MATE1 | Low-avidity substrate | Not specified |

| P-gp | Not specified | No significant inhibition (>1000 µM) |

| BCRP | Not specified | No significant inhibition (>1000 µM) |

Pharmacokinetic and Pharmacodynamic Characterization of Solriamfetol

Systemic Absorption and Oral Bioavailability of Solriamfetol

Solriamfetol is readily absorbed following oral administration, demonstrating high systemic availability. fda.govfda.gov The absolute oral bioavailability of solriamfetol is approximately 95%. wikipedia.orgnih.govdrugbank.comnih.govdrugs.comfda.gov This high level of absorption is indicative of negligible first-pass metabolism. fda.govfda.gov

Under fasted conditions, peak plasma concentrations (Cmax) of solriamfetol are typically reached at a median time (Tmax) of 2 hours, with a range of 1.25 to 3.0 hours. fda.govwikipedia.orgdrugbank.comnih.govdrugs.com The administration of solriamfetol with a high-fat meal has a minimal impact on the peak concentration and the total drug exposure (AUC). nih.govnih.gov However, it does result in a delay in the time to reach peak plasma concentration by approximately one hour. wikipedia.orgdrugbank.comnih.govfda.goveuropa.eu Consequently, solriamfetol can be administered without regard to meals. nih.govnih.goveuropa.eu Pharmacokinetic studies have shown that solriamfetol exhibits linear kinetics over a dose range of 42 to 1008 mg. nih.govdrugs.com